molecular formula C14H13N3O2 B13354337 2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile

2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile

Cat. No.: B13354337
M. Wt: 255.27 g/mol
InChI Key: NYJBQUSLKXEWSL-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile is a complex organic compound characterized by its unique spiro structure. This compound is part of a broader class of spiro compounds, which are known for their rigid and stable structures. The presence of both imidazolidine and naphthalene moieties in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile typically involves the reaction of naphthalene derivatives with imidazolidine precursors under controlled conditions. One common method involves the use of oxalyl chloride as a reagent to facilitate the formation of the spiro structure . The reaction is usually carried out in an anhydrous solvent such as toluene, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in the formation of various substituted imidazolidine-naphthalene compounds.

Scientific Research Applications

2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its rigid spiro structure allows for high specificity in binding, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile apart from similar compounds is its unique spiro structure, which provides enhanced stability and rigidity. This makes it particularly useful in applications requiring high structural integrity and specificity.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetonitrile

InChI

InChI=1S/C14H13N3O2/c15-8-9-17-12(18)14(16-13(17)19)7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7,9H2,(H,16,19)

InChI Key

NYJBQUSLKXEWSL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)C(=O)N(C(=O)N3)CC#N

Origin of Product

United States

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